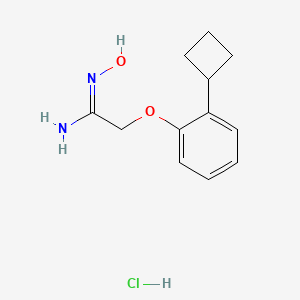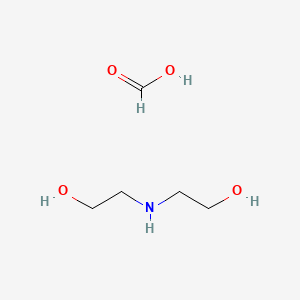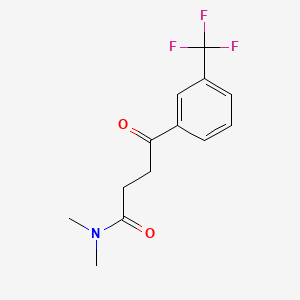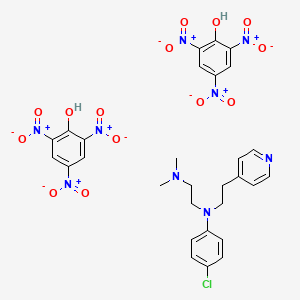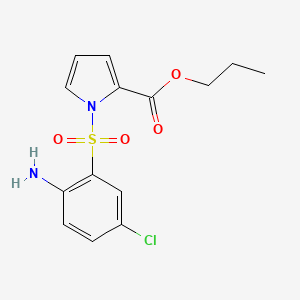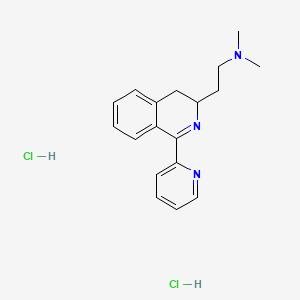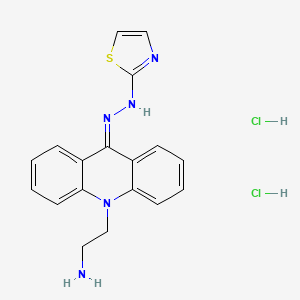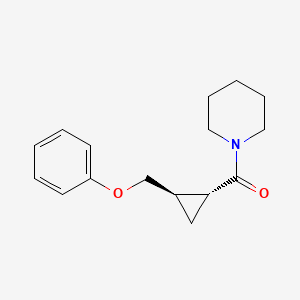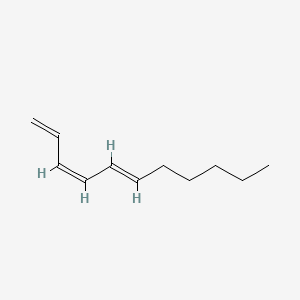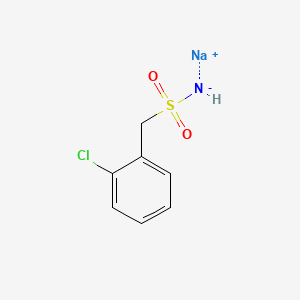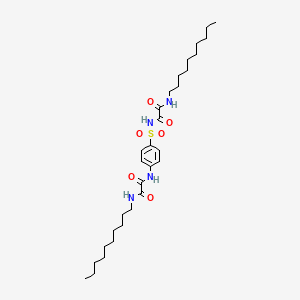
Ethanediamide, N-decyl-N'-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, an amide linkage, and a phenyl ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- typically involves multiple steps:
Formation of the Decylamine Derivative: Decylamine reacts with oxalyl chloride to form N-decyl-oxalamide.
Introduction of the Phenyl Group: The N-decyl-oxalamide is then reacted with 4-aminobenzenesulfonyl chloride to introduce the phenyl group.
Final Coupling Reaction: The intermediate product is coupled with another decylamine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and sulfonyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the amide linkages.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced amide or sulfonyl groups, leading to simpler amine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Bioconjugation: Employed in linking biomolecules for research purposes.
Drug Delivery: Potential use in designing drug delivery systems due to its complex structure.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties.
Diagnostics: Utilized in the development of diagnostic agents.
Industry
Polymer Production: Used in the synthesis of specialty polymers.
Surfactants: Incorporated into surfactant formulations for various applications.
Wirkmechanismus
The mechanism of action of ethanediamide, N-decyl-N’-((4-(((decylamino)oxoacetyl)amino)phenyl)sulfonyl)- involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanediamide, N-decyl-N’-((4-aminophenyl)sulfonyl)-: Lacks the oxoacetyl group, making it less complex.
Ethanediamide, N-decyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)-: Contains a methyl group instead of a decyl group, altering its properties.
Eigenschaften
CAS-Nummer |
81717-29-5 |
|---|---|
Molekularformel |
C30H50N4O6S |
Molekulargewicht |
594.8 g/mol |
IUPAC-Name |
N-decyl-N'-[4-[[2-(decylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C30H50N4O6S/c1-3-5-7-9-11-13-15-17-23-31-27(35)29(37)33-25-19-21-26(22-20-25)41(39,40)34-30(38)28(36)32-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
InChI-Schlüssel |
FFRABUYXPOWROC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


